Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate
CAS No.:
Cat. No.: VC17487215
Molecular Formula: C7H6N4O3
Molecular Weight: 194.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6N4O3 |
|---|---|
| Molecular Weight | 194.15 g/mol |
| IUPAC Name | methyl 4-oxo-3,7-dihydropyrrolo[2,3-d]triazine-6-carboxylate |
| Standard InChI | InChI=1S/C7H6N4O3/c1-14-7(13)4-2-3-5(8-4)9-11-10-6(3)12/h2H,1H3,(H2,8,9,10,12) |
| Standard InChI Key | ZZTLOBAPWJIDCO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(N1)N=NNC2=O |
Introduction
Structural Characterization and Nomenclature
The compound’s systematic name, methyl 4-hydroxy-7H-pyrrolo[2,3-D] triazine-6-carboxylate, delineates a fused bicyclic system comprising a pyrrole ring (7H-pyrrolo) annulated with a 1,2,3-triazine moiety. Key substituents include:
-
A methyl carboxylate group at position 6.
-
A hydroxyl group at position 4.
Comparative Analysis with Pyrrolopyrimidine Analogs
Pyrrolo[2,3-d]pyrimidines, such as methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (PubChem CID 37819166) and methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (PubChem CID 136002244) , share a similar fused-ring scaffold but differ in the heterocyclic component (pyrimidine vs. triazine). These analogs demonstrate that:
-
Chlorine or hydroxyl substituents at position 4 influence electronic properties and hydrogen-bonding capacity.
-
Methyl esterification at position 6 enhances solubility in organic solvents .
Table 1: Molecular Properties of Related Compounds
*Estimated via isosteric replacement of pyrimidine with triazine.
Synthetic Approaches and Reactivity
Hypothetical Synthesis Routes
While no documented synthesis exists for the target compound, methods for analogous pyrrolo[2,3-d]pyrimidines suggest feasible pathways:
Cyclocondensation Strategy
Reaction of α-bromomethylketones with triazine diamines could yield the pyrrolotriazine core. For example, α-bromomethylketone intermediates (e.g., 20 in the PMC synthesis) condense with 1,2,3-triazine-5,6-diamine under mild conditions to form the bicyclic system. Subsequent esterification via methyl chloroformate would introduce the carboxylate group .
Functional Group Interconversion
Hydroxylation at position 4 might proceed via acid-catalyzed hydrolysis of a chloro precursor, analogous to the conversion of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate to its hydroxy derivative .
Physicochemical Properties
Solubility and Stability
-
Solubility: Methyl esters typically exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited aqueous solubility .
-
Stability: The hydroxyl group at position 4 may render the compound prone to oxidation, necessitating storage under inert atmospheres.
Spectroscopic Characteristics
-
IR Spectroscopy: Expected peaks include C=O stretch (~1700 cm⁻¹) for the ester and O-H stretch (~3200 cm⁻¹) for the hydroxyl group .
-
NMR:
Biological Activity and Applications
Enzyme Inhibition
Triazine derivatives are known to inhibit phosphodiesterases (PDEs) . The target compound’s triazine core could interact with PDE5 active sites, analogous to tadalafil impurities , though experimental validation is required.
Challenges and Future Directions
Synthetic Hurdles
-
Regioselectivity: Ensuring correct annulation of the pyrrole and triazine rings.
-
Functional Group Compatibility: Protecting hydroxyl groups during esterification steps .
Biological Evaluation
-
In vitro assays: Testing against GARFTase and PDE isoforms.
-
ADMET profiling: Assessing absorption, distribution, and toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume